tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-oxiranylmethyl)carbamate: This compound has a similar structure but contains an oxirane ring instead of an oxolane ring.
tert-Butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate: This compound has an amino group instead of an oxolane ring.
tert-Butyl N-(2-oxoethyl)carbamate: This compound has a carbonyl group instead of an oxolane ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9-4-7-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
YEUXGUMMOBDVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCOC1 |
Origin of Product |
United States |
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